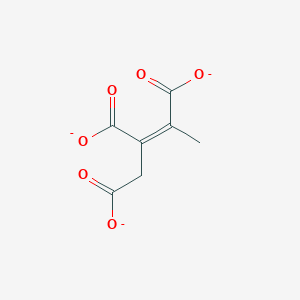

(Z)-But-2-ene-1,2,3-tricarboxylate

Description

Overview of Key Research Areas Pertaining to (Z)-But-2-ene-1,2,3-tricarboxylate

Contemporary research involving this compound is primarily focused on several key areas:

The Citric Acid Cycle: As an essential intermediate, its formation from citrate (B86180) and subsequent conversion to isocitrate, catalyzed by the enzyme aconitase, is a subject of ongoing study to understand the regulation of cellular energy metabolism. wikipedia.org The stereospecific nature of this isomerization is a classic example of enzymatic precision. libretexts.org

Propionate (B1217596) Metabolism and the 2-Methylcitrate Cycle: In many organisms, including bacteria and fungi, this compound is an intermediate in the 2-methylcitrate cycle, a pathway for the metabolism of propionyl-CoA, a toxic byproduct of odd-chain fatty acid and certain amino acid breakdown. oup.comnih.gov Research in this area is crucial for understanding microbial physiology and identifying potential antimicrobial targets. libretexts.org

Biosynthesis of Itaconic Acid: this compound is the direct precursor to itaconic acid, a valuable platform chemical for the production of bio-based polymers. proteopedia.orgacs.org The enzyme responsible for this conversion, cis-aconitate decarboxylase (CAD), is a major focus of research aimed at improving the efficiency of microbial itaconic acid production through metabolic engineering. pnas.orgresearchgate.net

Lysine (B10760008) Biosynthesis: In fungi and some archaea, a related compound, cis-homoaconitate, which is an analogue of this compound, is an intermediate in the α-aminoadipate pathway for lysine biosynthesis. nih.govwikipedia.org The study of the enzyme homoaconitase, which catalyzes this step, provides insights into the evolution of metabolic pathways. nih.gov

The following table summarizes the key enzymes that interact with this compound and its close analogue, highlighting their roles in different metabolic pathways.

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Aconitase | Citrate, Isocitrate | This compound, Water | Citric Acid Cycle |

| cis-Aconitate Decarboxylase (CAD) | This compound | Itaconic acid, CO2 | Itaconic Acid Biosynthesis |

| 2-Methylcitrate Dehydratase | (2S,3S)-2-Hydroxybutane-1,2,3-tricarboxylate | This compound, Water | 2-Methylcitrate Cycle |

| Homoaconitase | (R)-Homocitrate, Homoisocitrate | cis-Homoaconitate, Water | Lysine Biosynthesis (α-aminoadipate pathway) |

Detailed Research Findings

The Central Role in the Citric Acid Cycle

The isomerization of citrate to isocitrate via the intermediate this compound is a critical step in the citric acid cycle. This reaction is catalyzed by the iron-sulfur protein aconitase. wikipedia.org The enzyme facilitates a dehydration of citrate to form the enzyme-bound this compound, followed by a stereospecific hydration to yield isocitrate. libretexts.org Mechanistic studies have revealed that the cis-aconitate intermediate must flip within the active site of the enzyme to allow for the correct stereochemical outcome of the hydration step. wikipedia.org This intricate mechanism ensures the production of the correct isocitrate isomer for the subsequent steps of the cycle.

A Key Player in Itaconic Acid Production

The industrial production of itaconic acid, a valuable monomer for bio-based polymers, relies on the microbial fermentation of sugars. proteopedia.org In the producing organism, typically the fungus Aspergillus terreus, this compound is diverted from the citric acid cycle and decarboxylated by the enzyme cis-aconitate decarboxylase (CAD) to produce itaconic acid. acs.orgpnas.org

Significant research efforts have been directed towards improving the efficiency of this process through genetic engineering. Studies have shown that overexpressing the gene encoding for CAD in A. terreus can lead to increased itaconic acid titers. The following table presents data from a study on the effect of overexpressing various genes on itaconic acid production in an industrial strain of Aspergillus terreus.

| Gene Overexpressed | Function | Change in Itaconic Acid Production (%) |

| cadA | cis-aconitate decarboxylase | +9.4 |

| mfsA | Major Facilitator Superfamily Transporter | +5.1 |

Data adapted from research on genetic engineering of Aspergillus terreus for enhanced itaconic acid production. wikipedia.org

Involvement in the 2-Methylcitrate Cycle

In many microorganisms, the 2-methylcitrate cycle is essential for the detoxification of propionyl-CoA. oup.com This cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate (B1194679). This compound, in this context often referred to as 2-methyl-cis-aconitate, is formed by the dehydration of (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate (2-methylcitrate) by the enzyme 2-methylcitrate dehydratase. nih.gov This pathway is of particular interest in pathogenic bacteria, where it can be essential for survival and virulence, making the enzymes of this cycle potential targets for new antimicrobial drugs. libretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5O6-3 |

|---|---|

Molecular Weight |

185.11 g/mol |

IUPAC Name |

(Z)-but-2-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3- |

InChI Key |

NUZLRKBHOBPTQV-ARJAWSKDSA-K |

SMILES |

CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C/C(=C(\CC(=O)[O-])/C(=O)[O-])/C(=O)[O-] |

Canonical SMILES |

CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Nomenclature, Isomerism, and Charge States of Z but 2 Ene 1,2,3 Tricarboxylate

Systematic and Common Nomenclature in Academic Literature

The naming of chemical compounds follows a rigorous set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that a systematic name corresponds to a single, unique structure. The systematic IUPAC name for this compound is (Z)-but-2-ene-1,2,3-tricarboxylate. nih.gov This name precisely describes the molecule's structure: a four-carbon chain ("but"), a double bond at the second carbon ("-2-ene"), and three carboxylate groups at positions 1, 2, and 3. The "(Z)" prefix specifies the stereochemistry around the double bond.

In academic and scientific literature, several synonyms and common names are also used. These include 2-methyl-cis-aconitate and simply 2-methylaconitate. nih.gov The name "cis-2-methylaconitate" is also encountered, which is the parent compound of this compound. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 6061-93-4 to the corresponding carboxylic acid. guidechem.com

Table 1: Nomenclature for this compound and its Conjugate Acid

| Identifier Type | This compound | (Z)-But-2-ene-1,2,3-tricarboxylic acid |

|---|---|---|

| Systematic IUPAC Name | This compound nih.gov | (2Z)-but-2-ene-1,2,3-tricarboxylic acid ebi.ac.uk |

| Common Synonyms | 2-methyl-cis-aconitate, 2-methylaconitate nih.gov | alpha-Methyl-cis-aconitate ebi.ac.uk |

| CAS Registry Number | Not directly available | 6061-93-4 guidechem.com |

Stereochemical Considerations: Z-Isomer Specificity and Related Geometric Isomers

Stereoisomerism is a critical feature of this compound, arising from the restricted rotation around the carbon-carbon double bond. libretexts.org This restriction gives rise to geometric isomers, also known as cis-trans or E/Z isomers. libretexts.orgwikipedia.org

The "Z" in the name this compound comes from the German word zusammen, meaning "together". It indicates that the higher priority groups on each carbon of the double bond are on the same side. Its counterpart is the "E" isomer, from the German entgegen, meaning "opposite". wikipedia.org This E-isomer, (E)-but-2-ene-1,2,3-tricarboxylate, is a distinct chemical entity with different spatial arrangement and potentially different physical and chemical properties. nih.gov The simpler but-2-ene molecule also exhibits this form of isomerism, existing as (Z)-but-2-ene and (E)-but-2-ene. wikipedia.org

The presence of two different groups on each of the double-bonded carbons is a prerequisite for geometric isomerism. libretexts.org In the case of but-2-ene-1,2,3-tricarboxylic acid, the carbons of the double bond are attached to different substituent groups, allowing for the existence of these distinct stereoisomers. wikipedia.org

Protonation States and Ionic Forms: The Tricarboxylate Anion and its Conjugate Acid

This compound is the fully deprotonated, anionic form of its conjugate acid, (Z)-but-2-ene-1,2,3-tricarboxylic acid. nih.govebi.ac.ukebi.ac.uk The parent acid is a tricarboxylic acid, meaning it has three carboxylic acid functional groups (-COOH). ebi.ac.uk Each of these groups can donate a proton (H+), and the acidity of each proton is described by a pKa value. A molecule with multiple acidic protons will have multiple pKa values. khanacademy.orglibretexts.org

The tricarboxylate anion, with a charge of -3, is the major species present at a physiological pH of 7.3. nih.govebi.ac.uk This indicates that all three carboxylic acid groups have pKa values below 7.3. The different protonation states of the molecule can be represented as follows, where "R" stands for the but-2-ene backbone:

H₃A: The fully protonated carboxylic acid, (Z)-but-2-ene-1,2,3-tricarboxylic acid. ebi.ac.uk

H₂A⁻: The molecule after losing one proton.

HA²⁻: The molecule after losing two protons.

A³⁻: The fully deprotonated tricarboxylate anion, this compound. nih.gov

Biochemical Pathways and Metabolic Roles of Z but 2 Ene 1,2,3 Tricarboxylate

Integration into Central Metabolic Pathways

The significance of (Z)-but-2-ene-1,2,3-tricarboxylate lies in its role as a transient metabolite that facilitates the flow of carbon skeletons between different metabolic networks.

This compound is an essential intermediate in propanoate metabolism, specifically within the 2-methylcitrate cycle. wikipedia.orggenome.jp This cycle is the primary pathway for the breakdown and detoxification of propionyl-CoA, a potentially toxic compound generated from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids like valine and isoleucine. nih.govnih.gov

In this pathway, 2-methylcitrate synthase first catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. nih.gov Subsequently, the enzyme 2-methylcitrate dehydratase acts on 2-methylcitrate, removing a water molecule to produce this compound. qmul.ac.ukoup.com This dehydration step is critical for the subsequent isomerization reaction. An aconitase then hydrates this compound to form 2-methylisocitrate, which is ultimately cleaved by 2-methylisocitrate lyase into pyruvate (B1213749) and succinate (B1194679). nih.govnih.gov These end products can then be utilized in other central metabolic pathways. nih.gov The accumulation of propionyl-CoA can be cytotoxic, and interruption of the methylcitrate cycle can lead to the buildup of intermediates, inhibiting cell growth. nih.gov

Table 1: Key Reactions of the 2-Methylcitrate Cycle

| Step | Substrate(s) | Enzyme | Product(s) |

| 1 | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate Synthase (PrpC) | 2-Methylcitrate |

| 2 | 2-Methylcitrate | 2-Methylcitrate Dehydratase (PrpD) | This compound + H₂O |

| 3 | This compound + H₂O | Aconitase (Acn) | 2-Methylisocitrate |

| 4 | 2-Methylisocitrate | 2-Methylisocitrate Lyase (PrpB) | Pyruvate + Succinate |

The 2-methylcitrate cycle, and by extension this compound, is directly linked to the Citrate (B86180) Cycle (TCA cycle), a central hub of cellular respiration. nih.govwikipedia.org The connection is established through both the initiation of the methylcitrate cycle and its final products. The cycle begins with oxaloacetate, a key intermediate of the TCA cycle. nih.gov More significantly, the cleavage of 2-methylisocitrate yields pyruvate and succinate, both of which are major components of or precursors for the TCA cycle. nih.gov

Succinate can directly enter the TCA cycle, where it is oxidized to fumarate. Pyruvate can be converted to acetyl-CoA, the primary entry point for the TCA cycle, or anaplerotically to oxaloacetate. nih.gov This integration allows organisms to use propionate (B1217596) not only for detoxification but also as a carbon source to replenish TCA cycle intermediates and generate energy. nih.gov

The metabolic role of this compound also intersects with glyoxylate (B1226380) and dicarboxylate metabolism. The glyoxylate cycle, prominent in plants, bacteria, and fungi, allows for the net conversion of two-carbon compounds like acetyl-CoA into four-carbon dicarboxylates, such as succinate. creative-proteomics.commtoz-biolabs.com The 2-methylcitrate cycle shares a key product, succinate, with the glyoxylate cycle. nih.gov

Dicarboxylate metabolism involves the interconversion of compounds with two carboxyl groups, such as succinate, fumarate, and malate, which are central to the TCA cycle. creative-proteomics.com The succinate produced from the methylcitrate pathway directly feeds into this metabolism, highlighting the crosstalk between these pathways. nih.gov This interplay is crucial for metabolic flexibility, enabling organisms to adapt to different carbon sources. nih.govcreative-proteomics.com

Current research does not provide a direct link between this compound and the reductive carboxylate cycle (also known as the reverse Krebs cycle or reverse TCA cycle). The reductive carboxylate cycle is a CO₂ fixation pathway used by some anaerobic and microaerophilic microorganisms to synthesize carbon compounds from CO₂. While it utilizes many of the same enzymes and intermediates as the TCA cycle, it runs in the reverse direction. The methylcitrate cycle, where this compound is an intermediate, is primarily a catabolic pathway for propionate, and there is no evidence in the provided search results to suggest its involvement in CO₂ fixation.

Enzymatic Transformations and Catalysis Involving this compound

The primary enzymatic transformation involving this compound is catalyzed by 2-methylcitrate dehydratase.

2-Methylcitrate dehydratase (EC 4.2.1.79), also known as PrpD or 2-methylcitrate hydro-lyase, is the enzyme responsible for the reversible dehydration of (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate (2-methylcitrate) to form this compound and water. wikipedia.orgqmul.ac.uk This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

Key characteristics of 2-methylcitrate dehydratase:

Substrate Specificity: The enzyme is highly specific for the (2S,3S)-stereoisomer of 2-methylcitrate and shows no activity with the (2R,3S)-methylcitrate isomer. genome.jpqmul.ac.ukcreative-enzymes.com It has been reported that the enzyme can also utilize cis-aconitate as a substrate, but at a much slower rate. genome.jpqmul.ac.uk

Reaction: It catalyzes a reversible dehydration-hydration reaction, although the equilibrium favors the formation of the alkene product under certain conditions. oup.com

Cellular Localization: Studies in the parasite Toxoplasma gondii have shown that the enzymes of the 2-methylcitrate cycle can have split subcellular locations. While 2-methylcitrate synthase is mitochondrial, 2-methylcitrate dehydratase (PrpD) was found to be localized in the cytosol. nih.gov

Mechanistic studies indicate the enzyme facilitates the stereospecific removal of a hydroxyl group and a proton from 2-methylcitrate to form the double bond in this compound. This reaction is analogous to the one catalyzed by aconitase in the TCA cycle, which converts citrate to isocitrate via the intermediate cis-aconitate. nih.gov

Table 2: Properties of 2-Methylcitrate Dehydratase (EC 4.2.1.79)

| Property | Description |

| EC Number | 4.2.1.79 qmul.ac.uk |

| Systematic Name | (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate hydro-lyase [this compound-forming] qmul.ac.uk |

| Common Names | 2-methylcitrate hydro-lyase, PrpD wikipedia.orgqmul.ac.uk |

| Catalyzed Reaction | (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate ⇌ this compound + H₂O wikipedia.org |

| Pathway | Propanoate Metabolism (2-Methylcitrate Cycle) genome.jp |

| Substrate Specificity | Specific for (2S,3S)-methylcitrate. genome.jpqmul.ac.uk |

2-Methylcitrate Dehydratase (EC 4.2.1.79) Activity and Mechanistic Studies

Substrate Specificity for (2S,3S)-Methylcitrate

This compound, also known as 2-methyl-cis-aconitate, is a key intermediate in the 2-methylcitrate cycle, a metabolic pathway for the catabolism of propionate. uniprot.orgresearchgate.net The formation of this compound is catalyzed by the enzyme 2-methylcitrate dehydratase (EC 4.2.1.79), also referred to as PrpD. uniprot.orgqmul.ac.uk This enzyme exhibits a high degree of substrate specificity.

Research has demonstrated that 2-methylcitrate dehydratase specifically acts on (2S,3S)-2-methylcitrate to produce this compound. qmul.ac.uk The enzyme shows no activity towards the (2R,3S)-methylcitrate stereoisomer. qmul.ac.uk While its primary substrate is (2S,3S)-methylcitrate, the enzyme can also utilize citrate, though at a reduced rate. uniprot.orgebi.ac.uk

Dehydration of Hydroxylated Tricarboxylates to Form this compound

The formation of this compound occurs through a dehydration reaction catalyzed by 2-methylcitrate dehydratase. uniprot.orgqmul.ac.uk This enzyme facilitates the removal of a water molecule from (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate (also known as (2S,3S)-2-methylcitrate) to yield this compound. qmul.ac.uk This reaction is a crucial step in the 2-methylcitrate cycle, which ultimately converts propionate into pyruvate. rhea-db.org

The enzyme PrpD, which catalyzes this dehydration, is an iron-sulfur protein. rhea-db.org In Escherichia coli, this enzyme is responsible for the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. uniprot.org Interestingly, PrpD catalyzes an unusual syn-elimination of water, in contrast to the typical anti-addition of water by aconitase B (AcnB) to cis-2-methylaconitate. uniprot.org

Relationship to Aconitate Hydratase (EC 4.2.1.3)

This compound shares a close relationship with the activity of aconitate hydratase (also known as aconitase, EC 4.2.1.3). uniprot.orgebi.ac.uk Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. ebi.ac.uknih.gov

In the context of the 2-methylcitrate cycle, both 2-methylcitrate dehydratase (PrpD) and aconitase are required to complete the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate. qmul.ac.uk PrpD first dehydrates (2S,3S)-methylcitrate to this compound. qmul.ac.uk Subsequently, an aconitase, such as AcnA in Salmonella enterica, catalyzes the hydration of 2-methyl-cis-aconitate to yield 2-methylisocitrate. nih.gov In Escherichia coli, the aconitase AcnB performs this hydration step. rhea-db.org It has been noted that PrpD itself can act on cis-aconitate, but at a slower rate than its primary substrate. qmul.ac.uk Furthermore, in an acnAB-null mutant of E. coli, the residual aconitase activity is attributed to PrpD, highlighting its broader, albeit less efficient, role in aconitase-like reactions. uniprot.orgebi.ac.uk

Isomerization Reactions of 2-Methylaconitate

The isomerization of 2-methylaconitate is a critical step in the alternative pathway for propionate catabolism in some microorganisms. While PrpD directly dehydrates 2-methylcitrate to 2-methyl-cis-aconitate (this compound), another enzyme, AcnD, can convert 2-methylcitrate to 4-methyl-cis-aconitate. researchgate.net Following this, the enzyme PrpF, a 2-methyl-cis-aconitate isomerase, catalyzes the isomerization of this product into 2-methyl-cis-aconitate (this compound). researchgate.net This alternative route, involving AcnD and PrpF, provides another means for microorganisms to produce the key intermediate this compound for further metabolism in the 2-methylcitrate cycle. researchgate.net

Physiological and Environmental Significance as a Metabolite

Status as a Human Metabolite and its Biological Context

This compound is recognized as a human metabolite. nih.govebi.ac.uk Its presence in humans is linked to metabolic processes, and it is considered a tricarboxylate anion of (2Z)-but-2-ene-1,2,3-tricarboxylic acid, which is the major species at a physiological pH of 7.3. nih.govebi.ac.uk

Occurrence and Metabolic Relevance in Microorganisms (e.g., Escherichia coli)

This compound is a significant metabolite in various microorganisms, including the well-studied bacterium Escherichia coli. uniprot.orgebi.ac.uk In these organisms, it is a central intermediate in the 2-methylcitrate cycle, a key pathway for the metabolism of propionate. uniprot.orgresearchgate.netnih.gov The 2-methylcitrate cycle allows microorganisms to utilize propionate as a carbon and energy source by converting it to pyruvate, which can then enter central metabolic pathways like the TCA cycle. rhea-db.org

In E. coli, the enzyme 2-methylcitrate dehydratase (PrpD) is responsible for the production of this compound from 2-methylcitrate. uniprot.orgebi.ac.uk The expression of the enzymes involved in this pathway, including PrpD, is often induced by the presence of propionic acid. nih.gov The functionality of the 2-methylcitrate cycle, and therefore the production and consumption of this compound, is crucial for the growth of these microorganisms on propionate-rich substrates. nih.govnih.gov

Primary Metabolite Classification and Functional Implications of this compound

This compound, a notable human metabolite, is classified as a primary metabolite due to its integral role in a fundamental metabolic pathway. nih.govebi.ac.uk Primary metabolites are compounds directly involved in the normal growth, development, and reproduction of an organism. The functional significance of this compound is intrinsically linked to its position as an intermediate in the methylcitrate cycle. nih.gov

This tricarboxylate anion is derived from its conjugate acid, (Z)-but-2-ene-1,2,3-tricarboxylic acid, and is the major species present at a physiological pH of 7.3. nih.govebi.ac.uk It is also recognized by the synonym 2-methyl-cis-aconitate. nih.govebi.ac.uk This alternative name is frequently used in the context of the metabolic pathway in which it participates.

The primary known role of this compound is as a key intermediate in the methylcitrate cycle. nih.gov This metabolic pathway is crucial for the metabolism of propionyl-CoA, a potentially toxic compound that can accumulate from the breakdown of certain amino acids and fatty acids. nih.govnih.gov The methylcitrate cycle facilitates the conversion of propionyl-CoA into pyruvate and succinate, which can then be utilized in central metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.gov

The formation and conversion of this compound within the methylcitrate cycle proceed through a series of enzymatic reactions. Initially, 2-methylcitrate is formed from the condensation of propionyl-CoA and oxaloacetate. Subsequently, the enzyme 2-methylcitrate dehydratase catalyzes the conversion of 2-methylcitrate into this compound (2-methyl-cis-aconitate). nih.govnih.gov An aconitase enzyme then facilitates the next step in the cycle by converting 2-methyl-cis-aconitate into 2-methylisocitrate. nih.gov The cycle concludes with the cleavage of 2-methylisocitrate into pyruvate and succinate. nih.gov

The functional implication of this pathway, and therefore of this compound's role within it, is the detoxification of propionate and the provision of intermediates for central metabolism. nih.govnih.gov In organisms such as pathogenic fungi, the methylcitrate cycle is vital for carbon metabolism and managing toxic intermediates. nih.gov While initially characterized in microorganisms, evidence points to the existence and importance of this cycle in humans as well. nih.govnih.gov

Detailed Research Findings:

Research has elucidated the specific enzymatic steps involving this compound. Studies in various organisms, including pathogenic fungi and bacteria, have identified and characterized the enzymes responsible for its formation and subsequent conversion. nih.govnih.gov For instance, the enzyme 2-methylcitrate dehydratase has been shown to be responsible for the production of 2-methyl-cis-aconitate from 2-methylcitrate. nih.govnih.gov The subsequent action of an aconitase on 2-methyl-cis-aconitate underscores the compound's transient nature as an intermediate. nih.gov The accumulation of intermediates of the methylcitrate cycle, including 2-methylcitrate, has been observed to be cytotoxic in mutants deficient in the cycle's enzymes, highlighting the pathway's importance. nih.gov

Interactive Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-methyl-cis-aconitate, 2-methylaconitate | nih.govebi.ac.uk |

| Molecular Formula | C₇H₅O₆³⁻ | nih.gov |

| Metabolic Role | Human Metabolite, Intermediate in the Methylcitrate Cycle | nih.govebi.ac.uknih.gov |

| Precursor | 2-Methylcitrate | nih.govnih.gov |

| Successor | 2-Methylisocitrate | nih.gov |

| Associated Pathway | Methylcitrate Cycle | nih.gov |

| Function | Intermediate in the metabolism of propionyl-CoA | nih.govnih.gov |

Synthetic Methodologies and Reaction Chemistry of Z but 2 Ene 1,2,3 Tricarboxylate and Its Derivatives

Mechanistic Studies of Reactions Leading to (Z)-But-2-ene-1,2,3-tricarboxylate Formation

This compound is famously known as the intermediate in the stereospecific isomerization of citrate (B86180) to isocitrate, a key step in the tricarboxylic acid (TCA) cycle. This transformation is catalyzed by the enzyme aconitase (also known as aconitate hydratase). The reaction proceeds via a dehydration-hydration mechanism, with the enzyme-bound this compound (cis-aconitate) as the central intermediate.

The proposed mechanism involves key amino acid residues within the active site. For the dehydration of citrate, a histidine residue (His-101) acts as a general acid, protonating the hydroxyl group on C3 of citrate. wikipedia.org Concurrently, a serine residue (Ser-642) acts as a general base, abstracting the pro-R proton from C2. ebi.ac.ukwikipedia.org This concerted, E2-like elimination results in the formation of a double bond between C2 and C3, yielding the enzyme-bound cis-aconitate intermediate. youtube.com

For the subsequent hydration to isocitrate, the roles of the residues are reversed. The now-basic histidine activates a water molecule, which acts as a nucleophile attacking C2 of the cis-aconitate. ebi.ac.ukwikipedia.org The protonated serine donates a proton to C3, completing the stereospecific addition of water to form isocitrate. wikipedia.org A critical feature of the mechanism is a proposed 180° flip of the cis-aconitate intermediate within the active site, which allows for the addition of the water molecule to the opposite face of the double bond from which it was eliminated, ensuring the correct stereochemistry of the final product. proteopedia.orguwec.edu

Dehydration Mechanisms of Precursor Hydroxybutane-tricarboxylates

The formation of this compound from its precursor, citrate (a 2-hydroxypropane-1,2,3-tricarboxylate), is a classic example of an alcohol dehydration reaction. In the biological context catalyzed by aconitase, this dehydration is a highly controlled, stereospecific elimination.

The enzymatic mechanism is understood to be a concerted process where the atoms being eliminated adopt an anti-periplanar conformation. youtube.comstudy.com The enzyme's active site precisely orients the citrate molecule such that the C3 hydroxyl group and the pro-R hydrogen on C2 are positioned for elimination. study.com The catalytic residues His-101 and Ser-642 facilitate the removal of these groups as a water molecule. ebi.ac.ukwikipedia.org

| Step | Catalytic Residue(s) | Action | Result |

| 1 | His-101 | Protonates C3-hydroxyl group of citrate. | Forms a good leaving group (H₂O). |

| 2 | Ser-642 | Abstracts pro-R proton from C2 of citrate. | Initiates double bond formation. |

| 3 | - | Concerted elimination of water. | Formation of enzyme-bound this compound (cis-aconitate). |

Non-enzymatic dehydration of precursor hydroxybutane-tricarboxylates like citric acid can also be achieved under laboratory conditions. This typically requires heating in the presence of strong acids, such as concentrated sulfuric acid or phosphoric acid. oddwheel.com However, these methods lack the stereospecificity of the enzymatic reaction and can lead to a mixture of products, including the (E)-isomer (trans-aconitate) and other decomposition products like itaconic and citraconic acids. oddwheel.com The mechanism under these conditions generally follows an E1 or E2 pathway, depending on the substrate and reaction conditions. For a tertiary alcohol like citrate, an E1 mechanism involving a carbocation intermediate is plausible, though the presence of multiple carboxylate groups influences the reaction pathway.

Synthesis and Derivatization Strategies for Tricarboxylate Compounds

The synthesis of tricarboxylate compounds is a significant objective in organic chemistry due to their presence in bioactive natural products and their utility as versatile synthetic intermediates. A variety of strategies have been developed for their synthesis and subsequent derivatization.

Standard methods for preparing carboxylic acids, which can be adapted for tricarboxylates, include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of derivatives like esters or nitriles. libretexts.org For instance, a molecule with three hydroxymethyl groups could potentially be oxidized to a tricarboxylic acid. A more targeted approach involves the carboxylation of organometallic reagents with carbon dioxide (CO₂), which can install a carboxyl group onto a substrate. libretexts.org

Cycloaddition Reactions in the Synthesis of Related Tricarboxylates

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereochemical control. wikipedia.orgwvu.edu This methodology can be applied to the synthesis of cyclic tricarboxylates or their precursors. The reaction involves a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.org By choosing a dienophile bearing multiple carboxylate groups (or groups that can be converted to them, such as esters or nitriles), a highly functionalized cyclic adduct can be formed in a single step.

For example, dienophiles like dimethyl acetylenedicarboxylate or maleic anhydride are commonly used and introduce two carboxylate functionalities into the resulting cyclohexene ring. To achieve a tricarboxylate system, a substituted diene or a more complex dienophile would be required. Research has shown the successful application of these reactions for complex chelates, including cyclen-tricarboxylates. science.gov

Another important class is the [3+2] cycloaddition, which is effective for creating five-membered carbocycles. nih.gov These reactions can also be employed to build highly substituted cyclic systems that can serve as scaffolds for tricarboxylate compounds, with the potential to create one or more quaternary carbon centers in a single step. nih.gov

| Cycloaddition Type | Reactants | Product Skeleton | Relevance to Tricarboxylates |

| [4+2] Diels-Alder | Conjugated Diene + Dienophile | Cyclohexene | Dienophile can carry multiple carboxylate groups (e.g., esters of fumaric/maleic acid). |

| [3+2] Cycloaddition | Three-atom component + Two-atom component | Cyclopentane | Creates highly substituted five-membered rings, suitable for further functionalization. |

Electrochemical Functionalization and Mechanistic Scenarios for Olefinic Tricarboxylates

Electrochemical methods offer a green and versatile platform for the functionalization of olefins. oaepublish.comorganic-chemistry.org For an olefinic tricarboxylate like this compound, the double bond is electron-deficient due to the strong electron-withdrawing nature of the three carboxylate groups. This electronic property dictates its reactivity in electrochemical transformations.

Electrochemical carboxylation is a particularly relevant technique, allowing for the direct use of CO₂ as a C1 building block to introduce additional carboxylic acid functionalities. jchemlett.comsemanticscholar.org In the case of an unsaturated carboxylate, reductive carboxylation can occur across the double bond. The general mechanism involves the cathodic reduction of the olefin to form a radical anion. This nucleophilic intermediate can then attack a molecule of CO₂, forming a new carbon-carbon bond and a carboxylate group. A second reduction and carboxylation step can lead to dicarboxylation across the double bond. jchemlett.com

Other electrochemical functionalizations of electron-deficient alkenes include hydrogenation and various difunctionalization reactions. oaepublish.commdpi.com For instance, electrochemical methods can be used to achieve hydrogenation using proton sources like methanol, avoiding the need for metal catalysts. oaepublish.com Asymmetric electrochemical functionalization of alkenes has also been developed, using chiral catalysts to control stereoselectivity, which could be applied to olefinic tricarboxylates to generate chiral products. ustc.edu.cnnih.gov

Explorations in Total Synthesis and Novel Methodologies

The total synthesis of complex natural products often requires the development of novel methodologies for the construction of densely functionalized molecular architectures. wikipedia.orgepfl.ch Molecules containing tricarboxylate or polycarboxylate motifs are challenging synthetic targets that test the limits of modern organic synthesis. nih.govrsc.org

A key challenge is the stereocontrolled installation of multiple carboxyl groups. One approach is to carry the carboxylate functionalities (or masked versions like esters or nitriles) through a synthetic sequence. For example, the synthesis of chemical probes for studying the TCA cycle has led to the development of specific routes for preparing derivatives of succinic acid, a related dicarboxylic acid. thieme-connect.comnih.gov These methods, such as the esterification of the parent acid, can be extended to tricarboxylate systems. nih.gov

Novel synthetic pathways for producing non-natural carboxylic acids in microbial systems are also being explored. nih.gov By assembling enzymes from different organisms into a single microbial host, new metabolic pathways can be created to produce valuable chemicals, including polycarboxylic acids.

The synthesis of complex natural products often relies on key bond-forming reactions to build the core structure. For instance, the total synthesis of the antitumor natural product polycarcin V, a gilvocarcin-type molecule, showcases the use of stereoselective C-glycosylation reactions to assemble complex fragments. nih.gov While not a tricarboxylate, the strategies used in such syntheses—convergent assembly, stereocontrol, and late-stage functionalization—are directly applicable to the synthesis of complex molecules containing the tricarboxylate motif.

Theoretical and Computational Chemistry Studies on Z but 2 Ene 1,2,3 Tricarboxylate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the fundamental properties of molecules like (Z)-but-2-ene-1,2,3-tricarboxylate at the electronic level.

Electronic Structure Characterization and Bonding Analysis

The electronic structure of this compound is characterized by a carbon-carbon double bond with three carboxylate groups attached. nih.govchemspider.com This arrangement of functional groups dictates its chemical properties. The molecule possesses a total of 7 carbon atoms, 5 hydrogen atoms, and 6 oxygen atoms, with a net charge of -3 at physiological pH. nih.gov The double bond creates a planar geometry for the core of the molecule, influencing how it interacts with its environment. youtube.com

Computational studies, such as those using Density Functional Theory (DFT), can provide detailed information about the electron distribution and bonding within the molecule. These calculations can reveal the partial charges on each atom, the bond orders, and the molecular orbitals. For instance, the carboxylate groups are highly polarized, with significant negative charge localized on the oxygen atoms. This electronic feature is crucial for its role as a substrate in enzymatic reactions, where it interacts with charged and polar residues in the active site of enzymes like aconitase. researchgate.netebi.ac.uk

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅O₆³⁻ | nih.gov |

| Molecular Weight | 185.11 g/mol | nih.gov |

| Exact Mass | 185.00861288 Da | nih.gov |

Conformational Analysis and Stability of Stereoisomers

This compound can exist in different conformations due to the rotation around its single bonds. Computational modeling can be used to determine the relative energies of these conformers and identify the most stable structures. The trans-isomer, trans-aconitate, is energetically favored over the cis-isomer. nih.gov

In the context of its biological role, the conformation of cis-aconitate within the active site of the enzyme aconitase is of particular interest. nih.gov Structural studies and computational modeling suggest that the enzyme binds cis-aconitate in a specific conformation that facilitates its conversion to isocitrate. wikipedia.orgnih.gov The binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the carboxylate groups of the substrate and amino acid residues in the active site. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in unraveling the intricate details of chemical reactions, including those catalyzed by enzymes.

Transition State Analysis for Enzymatic Conversions

The conversion of citrate (B86180) to isocitrate via the cis-aconitate intermediate is catalyzed by the enzyme aconitase, which contains an iron-sulfur cluster in its active site. wikipedia.orgebi.ac.uk Computational methods can be used to model this reaction and identify the transition state structures. The transition state is a high-energy, transient species that represents the bottleneck of the reaction.

Studies have proposed a mechanism involving a dehydration-hydration sequence. wikipedia.org Computational models can help to elucidate the role of key amino acid residues, such as Ser642 and His101, which act as a general base and acid, respectively, in the catalytic process. wikipedia.orgebi.ac.uk The iron-sulfur cluster is thought to play a role in substrate binding and orientation, as well as in stabilizing the transition state. proteopedia.org The use of nitro analogues of citrate and isocitrate as transition-state analogues has provided experimental support for these computational models. nih.gov

Another enzyme that acts on cis-aconitate is cis-aconitate decarboxylase (CAD), which converts it to itaconate. pnas.orgnih.gov Computational docking simulations have been employed to understand how cis-aconitate binds to the active site of CAD. nih.gov These studies suggest that the enzyme can exist in open and closed conformations, with the substrate only able to bind to the open form. nih.gov

Reaction Energy Profiles for Synthetic Pathways

Beyond its role in metabolism, this compound can be involved in various synthetic pathways. Computational chemistry can be used to calculate the reaction energy profiles for these pathways, providing valuable information about their feasibility and efficiency.

The industrial synthesis of aconitic acid, the protonated form of this compound, can be achieved through the dehydration of citric acid using sulfuric acid. nih.govwikipedia.org Computational studies can help to optimize this process by identifying the most favorable reaction conditions.

Thermodynamic Predictions and Stereochemical Effects

Thermodynamic data for this compound and its related compounds are essential for understanding the energetics of the reactions in which they participate.

Critically evaluated thermodynamic property data for cis-aconitic acid are available from sources like the NIST/TRC Web Thermo Tables. nist.gov These data include properties such as density, viscosity, and thermal conductivity as a function of temperature and pressure.

The stereochemistry of the aconitase reaction is highly specific, with the enzyme catalyzing the interconversion of citrate and isocitrate via the cis-aconitate intermediate. wikipedia.org There has been debate about whether the cis-aconitate intermediate is released from the enzyme and then re-binds in a different orientation (a "flip" mechanism) or remains bound throughout the reaction. wikipedia.org Computational studies can help to distinguish between these possibilities by calculating the energy barriers for each proposed pathway. The stereospecificity is crucial for ensuring the correct formation of the (2R,3S)-stereoisomer of isocitrate. wikipedia.org

Application of Group Additivity Methods for Enthalpies of Formation in Tricarboxylates

The enthalpy of formation is a crucial thermodynamic property that provides insight into the stability of a molecule. For many organic compounds, direct experimental measurement of the enthalpy of formation can be challenging. In such cases, computational methods, particularly group additivity schemes, offer a reliable alternative for estimation. The Benson group additivity method, a widely recognized approach, posits that the enthalpy of formation of a molecule can be approximated by summing the enthalpy contributions of its constituent polyvalent atomic groups. wikipedia.orgwikipedia.org This method has been extensively developed and refined for various classes of organic compounds. nist.govresearchgate.net

To estimate the gas-phase enthalpy of formation (ΔHf°) of this compound, the molecule must first be dissected into its component groups. The structure of this compound features a carbon-carbon double bond, a methyl group, and three carboxylate groups. The specific Benson groups for this molecule are:

Cd-(C)(CO)2 : A carbon atom in a double bond (Cd) bonded to one carbon atom and two carboxyl groups.

Cd-(C)(CO) : A carbon atom in a double bond (Cd) bonded to one carbon atom and one carboxyl group.

C-(Cd)(H)3 : A methyl group carbon bonded to a double-bonded carbon.

CO-(Cd)(O) : A carbonyl group double-bonded to a carbon in the main chain and single-bonded to an oxygen atom.

O-(CO)(H) : An oxygen atom in a hydroxyl group, part of the carboxyl functionality.

The determination of accurate group additivity values (GAVs) is paramount for a reliable estimation of the enthalpy of formation. These values are typically derived from experimental data of well-characterized molecules. For hydrocarbons and simple oxygen-containing compounds, extensive tables of GAVs are available. wikipedia.orgnist.gov However, for more complex molecules like this compound, which contains multiple functional groups in close proximity, the GAVs for some of the specific groups, particularly those involving a carbon atom of a double bond attached to one or more carboxyl groups, are not readily found in standard compilations.

In the absence of specific experimentally-derived GAVs for groups like Cd-(C)(CO)2 and Cd-(C)(CO), estimations must be made based on values for similar groups, and corrections for non-nearest neighbor interactions must be applied. The following table presents a hypothetical breakdown of the groups for this compound and estimated GAVs based on available data for similar structural motifs.

| Group | Description | Estimated GAV (kcal/mol) |

| Cd-(C)(CO) | sp2 carbon bonded to a carbon and a carboxyl group | -15.0 |

| Cd-(C)(CO)2 | sp2 carbon bonded to a carbon and two carboxyl groups | -25.0 |

| C-(Cd)(H)3 | Methyl group attached to a double bond | -10.20 |

| 3 x COOH | Carboxyl group | 3 x (-93.0) |

| cis correction | Correction for the cis configuration of substituents on the double bond | +1.10 |

It is important to note that the values for the carboxyl-substituted sp2 carbons are estimates and would require validation through experimental data or high-level ab initio calculations on a series of related compounds. The cis correction is a standard term in Benson's group additivity to account for the steric strain in cis-alkenes. wikipedia.org

Analysis of Non-Nearest Neighbor Interactions and Cis/Trans Effects on Stability

The group additivity method provides a foundational estimate of the enthalpy of formation. However, its accuracy can be significantly improved by considering non-nearest neighbor interactions (NNIs). These are through-space interactions between atoms or groups that are not directly bonded to each other and are not accounted for in the standard GAVs. nist.gov In this compound, the close proximity of the three carboxyl groups and the methyl group around the double bond leads to significant NNIs, primarily in the form of steric and electronic repulsions.

The (Z)- or cis-configuration of the substituents on the but-2-ene backbone forces the bulky carboxyl groups and the methyl group into close proximity. This arrangement results in considerable steric strain, which destabilizes the molecule. libretexts.orgfiveable.me In contrast, the corresponding (E)- or trans-isomer would be expected to be more stable as the larger functional groups are positioned on opposite sides of the double bond, minimizing steric hindrance. chemistrysteps.com The energy difference between cis and trans isomers of substituted alkenes can be substantial, with the cis isomer generally being less stable. libretexts.org For example, the difference in stability between cis- and trans-2-butene is approximately 1 kcal/mol. masterorganicchemistry.com

Aconitic acid, which has a similar tricarboxylic acid structure, provides a useful comparison. Studies on the isomerization of aconitic acid have shown that the trans-isomer is the thermodynamically more stable form. ukzn.ac.zawikipedia.org This is consistent with the general principle that steric and electronic repulsions are minimized in the trans-configuration.

To quantify the energetic penalty of these non-nearest neighbor interactions in this compound, high-level computational chemistry methods such as density functional theory (DFT) or ab initio calculations would be necessary. Such calculations could provide a more accurate picture of the electron distribution, molecular geometry, and the energetic consequences of the cis-configuration.

The following table summarizes the key interactions that influence the stability of this compound.

| Interaction Type | Description | Effect on Stability |

| Steric Hindrance | Repulsive interactions between the bulky carboxyl groups and the methyl group on the same side of the double bond. | Destabilizing |

| Dipole-Dipole Repulsion | Repulsive interactions between the polar C=O and O-H bonds of the adjacent carboxyl groups. | Destabilizing |

| Lone Pair Repulsion | Repulsion between the lone pairs of electrons on the oxygen atoms of the carboxyl groups. | Destabilizing |

| Hyperconjugation | Stabilizing interaction between the C-H σ-bonds of the methyl group and the π-system of the double bond. | Stabilizing |

Future Directions in Research on Z but 2 Ene 1,2,3 Tricarboxylate

Advanced Biochemical Pathway Elucidation and Metabolic Engineering

The strategic position of (Z)-but-2-ene-1,2,3-tricarboxylate in the TCA cycle makes it a prime target for metabolic engineering to produce valuable chemicals. nih.govwur.nl Future research will likely focus on enhancing its production by manipulating the intricate network of metabolic fluxes.

Metabolic Flux Analysis (MFA): A powerful tool for understanding and engineering metabolism is ¹³C-Metabolic Flux Analysis (MFA). nih.govyoutube.comyoutube.com This technique allows researchers to trace the flow of carbon atoms through metabolic pathways, providing a quantitative picture of the rates of different reactions. youtube.com Future studies will employ advanced MFA techniques, including isotopic transient ¹³C MFA, to gain a more dynamic and detailed understanding of the fluxes surrounding the aconitase reaction, which reversibly converts citrate (B86180) to isocitrate via this compound. nih.gov This will help identify bottlenecks and competing pathways that limit the accumulation of this intermediate.

Metabolic Engineering Strategies: Building on the insights from MFA, metabolic engineering strategies can be designed to increase the intracellular pool of this compound. Current research has shown that overexpressing key enzymes such as citrate synthase and aconitase from organisms like Corynebacterium glutamicum can boost the production of its derivative, itaconic acid. nih.govresearchgate.net Future strategies will likely involve:

Gene Overexpression: Further optimization of the expression levels of citrate synthase and aconitase genes to enhance the carbon flux towards this compound.

Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing pathways, such as those leading to the production of acetate (B1210297) and lactate, can redirect metabolic intermediates towards the desired product. nih.gov

Compartmentalization: Engineering subcellular compartments to sequester this compound and prevent its further conversion in the TCA cycle.

These strategies, guided by sophisticated metabolic models, hold the promise of developing robust microbial cell factories for the high-level production of this compound and its valuable derivatives.

Development of Targeted Synthetic Strategies and Derivatization for Functional Materials

Beyond its biological role, this compound and its parent acid, cis-aconitic acid, are attractive platform molecules for the synthesis of functional materials, particularly polymers. nih.gov

Targeted Synthesis: While the dehydration of citric acid using sulfuric acid can produce a mixture of aconitic acid isomers, future research will focus on developing more selective and efficient synthetic routes to obtain the (Z) isomer specifically. wikipedia.org Biocatalytic production, leveraging engineered microorganisms, presents a promising and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net

Derivatization for Functional Polymers: The three carboxylic acid groups and the double bond in this compound offer multiple reactive sites for derivatization and polymerization. nih.gov

Polyesters: Aconitic acid has been used to produce hyperbranched ester polymers through one-pot polymerization with diols like di(ethylene glycol). nih.gov These biodegradable and tissue-compatible polyesters have potential applications in tissue engineering. nih.gov

Crosslinking Agents: The multiple carboxyl groups allow it to act as a crosslinking agent. For instance, 3-butene-1,2,3-tricarboxylic acid, a related compound, is used as a crosslinking monomer in the preparation of other polymers. specialchem.com

Functional Polymers: The derivatization of the carboxylic acid groups can introduce various functionalities. For example, a new derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of tricarboxylic acids and could potentially be adapted for creating functional monomers. researchgate.net Furthermore, the synthesis of bottlebrush polymers through Ring-Opening Metathesis Polymerization (ROMP) using functionalized norbornene derivatives demonstrates the potential for creating highly structured polymers from molecules with multiple reactive sites. nih.gov

Future work will explore the synthesis of a wider range of derivatives and their polymerization to create novel materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Refined Computational Models for Predictive Chemistry and Catalyst Design

Computational chemistry offers powerful tools to understand the reactivity of this compound and to design novel catalysts for its conversion.

Predictive Reactivity Models: The development of machine learning models to predict chemical reactivity is a rapidly growing field. digitellinc.com Future research will focus on creating predictive models for the transformations of tricarboxylic acids like this compound. frontiersin.orgnih.gov These models, trained on large datasets from high-throughput experimentation, could accelerate the discovery of new reactions and optimize existing synthetic routes.

Computational Catalyst Design:

Artificial Metalloenzymes: The enzyme that manipulates this compound in nature is aconitase, a metalloenzyme containing an iron-sulfur cluster. nih.gov Future research will focus on the computational design of artificial metalloenzymes that mimic the function of aconitase. nih.govnih.gov This involves designing protein scaffolds that can bind the necessary metal cofactors and catalyze the desired reaction, such as the isomerization of this compound.

Quantum Mechanics Studies: Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (MM) methods are crucial for elucidating reaction mechanisms at the atomic level. nih.govunige.chresearchgate.net Future computational studies will employ these methods to gain a deeper understanding of the cis-trans isomerization of the double bond in this compound and the catalytic mechanism of both natural aconitase and newly designed catalysts. unige.chyoutube.comrsc.org This knowledge will be instrumental in designing more efficient and selective catalysts.

Minimal Catalyst Design: Researchers are exploring the design of minimal catalysts using programmable, interacting building blocks, which could lead to novel, non-protein-based catalysts for the conversion of small molecules like this compound. nih.gov

The integration of these computational approaches will pave the way for the rational design of highly efficient and specific catalysts for the synthesis and transformation of this compound, opening up new avenues for its application in biotechnology and materials science.

Q & A

Q. Data Contradictions :

- EC 4.2.1.79 (2-methylcitrate dehydratase) can act on cis-aconitate but with slower kinetics, requiring careful pH control (pH 7.5–8.0) to avoid side reactions .

Advanced Question: How can discrepancies in enzyme substrate specificity for this compound synthesis be resolved?

Answer:

- Kinetic Profiling : Measure and for candidate enzymes (e.g., EC 4.2.1.99 vs. EC 4.2.1.79) under standardized conditions .

- Mutagenesis Studies : Introduce point mutations (e.g., active-site residues) to assess impact on substrate binding via surface plasmon resonance (SPR) .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict enzyme-substrate interactions and steric hindrance .

Advanced Question: What methodologies are used to assess the in vitro toxicity of this compound?

Answer:

- OECD Guidelines :

- Acute Oral Toxicity (TG 423) : Administer doses up to 2000 mg/kg in rodent models; monitor mortality and clinical signs (e.g., mucoid stools) .

- Genotoxicity Assays : Bacterial reverse mutation (Ames test) with Salmonella typhimurium strains and chromosomal aberration tests in CHL/IU cells .

- Cell Viability Assays : MTT or lactate dehydrogenase (LDH) assays in human cell lines (e.g., HepG2) exposed to 0–1000 µM concentrations .

Advanced Question: What challenges arise in synthesizing and purifying this compound?

Answer:

Challenges :

- Stereochemical Purity : Avoid isomerization during synthesis by maintaining inert conditions (N atmosphere) and low temperatures .

- Purification : Use ion-exchange chromatography to separate carboxylates from byproducts (e.g., unreacted hydroxy precursors) .

- Hydration Stability : Store anhydrous forms under desiccation to prevent hydration, which alters solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.